molecular formula C16H13ClN2O2 B1402901 N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide CAS No. 1365963-80-9

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide

Cat. No. B1402901
CAS RN: 1365963-80-9
M. Wt: 300.74 g/mol
InChI Key: MSTDEYKJLXXEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C19H13N3O2 . Benzoxazole, a component of this compound, is an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves various methods. One method involves the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoxazole ring fused to a phenyl group. The compound has a molecular weight of 315.325 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Antimicrobial Applications : Compounds bearing the N-(benzoxazol-2-yl) moiety, including structures similar to N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide, have been synthesized and evaluated for their antitumor and antimicrobial activities. One notable compound showed significant activity and selectivity towards non-small cell lung cancer and melanoma cell lines, highlighting the potential of these compounds in cancer therapy (Sławiński & Brzozowski, 2006). Additionally, various derivatives have demonstrated antimicrobial activities against bacteria and fungi, indicating their utility in addressing microbial infections (Temiz‐Arpacı et al., 2005).

  • Antinociceptive Activity : Derivatives of benzoxazolone, closely related to the compound of interest, have been investigated for their antinociceptive (pain-relieving) activities, offering insights into potential applications in pain management (Önkol et al., 2004).

Material Science and Sensor Applications

  • Light Harvesting and Electrochemical Sensing : Certain benzoxazole compounds have been studied for their light harvesting efficiencies and potential applications in dye-sensitized solar cells (DSSCs), demonstrating the versatility of these molecules in energy conversion and storage applications (Mary et al., 2019). Moreover, benzoxazole derivatives modified with silver nanoparticles have been explored for the electrochemical detection of mercuric ions, indicating their utility in environmental monitoring and pollutant detection (Manzoor et al., 2022).

Future Directions

The future directions for research on N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the diverse chemotherapeutic activity of benzoxazole derivatives , this compound could potentially be explored for its therapeutic potential.

Biochemical Analysis

Biochemical Properties

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, potentially leading to enhanced anticancer effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with kinases, or disrupt protein-protein interactions essential for cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions collectively contribute to the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to the gradual degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can cause persistent changes in cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways, leading to therapeutic benefits. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic efficacy while minimizing toxicity. These findings highlight the importance of dose optimization in preclinical studies to ensure the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound affects metabolic flux by modulating the activity of key metabolic enzymes, influencing pathways such as glycolysis and the tricarboxylic acid cycle. These interactions underscore the compound’s role in regulating cellular metabolism and its potential therapeutic applications .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTDEYKJLXXEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.